

Application Notes and Protocols: Liquid-Liquid Extraction of Metals with Diisooctyl Phosphate

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Compound of Interest

Compound Name: Diisooctyl phosphate

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Introduction

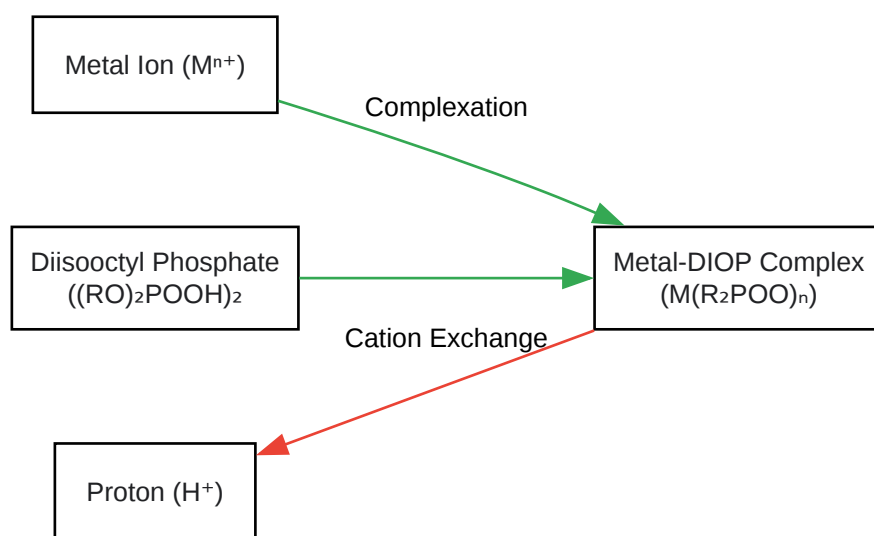
Liquid-liquid extraction, also known as solvent extraction, is a highly effective hydrometallurgical technique used for the separation, purification, and recovery of metals from aqueous solutions.[1][2] This method involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase.[2] Organophosphorus compounds are among the most efficient reagents for this purpose, demonstrating superior performance in heavy metal recovery.[3]

Diisooctyl phosphate, commonly represented by its prevalent isomer di(2-ethylhexyl) phosphoric acid (D2EHPA), is a versatile and widely used organophosphorus extractant.[3][4] It is recognized for its ability to form stable complexes with a variety of metal ions through mechanisms like cation exchange and chelation, enabling their selective extraction.[3] The efficiency of D2EHPA is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, and the choice of organic diluent.[4][5] These notes provide an overview of the applications and detailed protocols for using **diisooctyl phosphate** in metal extraction.

Mechanism of Extraction

The primary mechanism by which acidic organophosphorus extractants like D2EHPA operate is cation exchange.[3][6] The extractant, which is typically dimeric in non-polar organic diluents,

releases a proton (H^+) into the aqueous phase in exchange for a metal cation (M^{n+}). This forms a stable, neutral metal-extractant complex that is soluble in the organic phase. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase; a lower pH (higher H^+ concentration) can shift the equilibrium to favor the aqueous phase, which is a principle utilized in the subsequent stripping stage to recover the metal.[5]



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Caption: Cation exchange mechanism for metal extraction by **Diisooctyl Phosphate**.

Applications and Extraction Efficiency

Diisooctyl phosphate (D2EHPA) is effective for extracting a wide range of metals from various aqueous media, particularly sulfate and phosphate solutions.[4][7] Its applications include the purification of hydrometallurgical leachates, recovery of valuable metals from industrial waste, and removal of toxic heavy metals.[1][8][9]

Table 1: Extraction Efficiencies for Various Metals using **Diisooctyl Phosphate** (D2EHPA)

Metal Ion(s)	Aqueous Medium	Extractant System	Key Findings	Reference
Zinc (Zn^{2+})	Phosphoric Acid Solution	D2EHPA	The extracted species in the organic phase is ZnX_2 , $(\text{HX})_2$.	[7]
Iron (Fe^{3+}), Titanium (Ti^{4+})	H_2SO_4 Leach Liquor	1.5 mol L^{-1} D2EHPA in n-dodecane	>99 wt% Ti recovered in a two-stage process. Co-extracted Fe was stripped with H_2SO_4 .	[8]
Zinc (Zn^{2+}), Iron (Fe^{3+})	Concentrated MnSO_4 Leachate	D2EHPA	>99% of zinc and >98% of iron were removed in two countercurrent extraction stages.	[1]
Nickel (Ni^{2+}), Cobalt (Co^{2+})	Sulfate Media	D2EHPA in Isoparaffin	pH was a significant factor influencing the separation and extraction percentage.	[4]
Zinc (Zn^{2+})	Hydrochloric Acid Solution	D2EHPA in Kerosene	Zinc extraction efficiency was nearly 100% using two extraction stages.	[9]
Rare Earth Elements (REEs)	Phosphoric Acid Solution	D2EHPA	Forms strong chemical	[6]

complexes with
lanthanides,
enabling
extraction from
highly acidic
media.

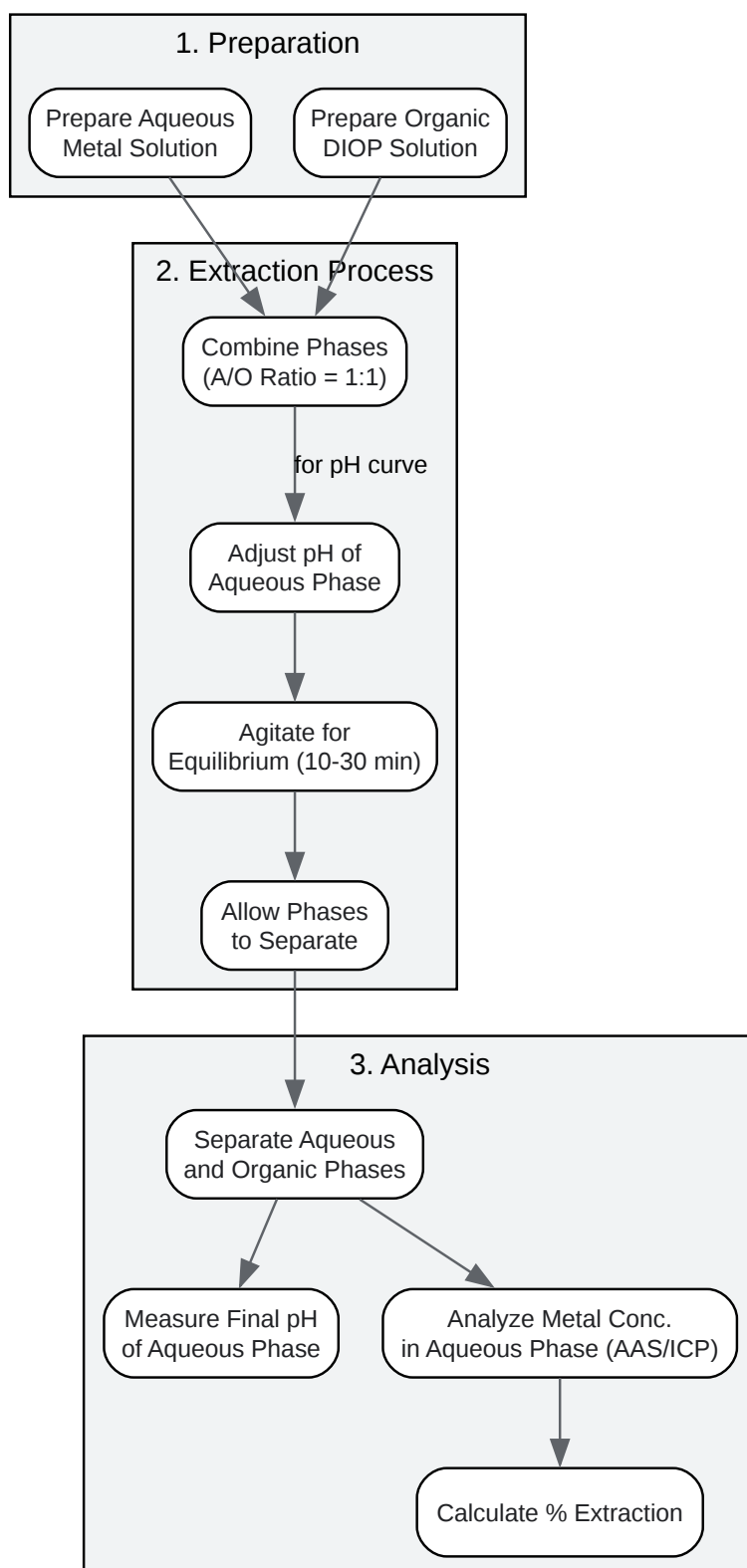
Experimental Protocols

The following protocols describe standard laboratory procedures for determining metal extraction efficiency as a function of pH (building an extraction curve) and for a typical batch extraction.

This protocol is used to understand the effect of pH on the extraction equilibrium.[\[5\]](#)

- Preparation of Solutions:
 - Aqueous Phase: Prepare a stock solution of the metal salt (e.g., MnSO_4 , CoSO_4 , NiSO_4 , CuSO_4) in deionized water to a known concentration (e.g., 0.01 M).[\[4\]](#)
 - Organic Phase: Prepare a solution of **diisooctyl phosphate** (D2EHPA) in a suitable organic diluent (e.g., kerosene, n-dodecane, isoparaffin) to a specified concentration (e.g., 0.1 M to 1.5 M).[\[4\]](#)[\[8\]](#)
- pH Adjustment:
 - Pipette equal volumes (e.g., 25 mL) of the aqueous metal solution into a series of separation funnels or glass reactors.[\[4\]](#)
 - Adjust the initial pH of each aqueous solution to a different value within the desired range (e.g., pH 1 to 6) using a dilute acid (e.g., H_2SO_4) or base (e.g., NaOH).[\[4\]](#)
- Liquid-Liquid Extraction:
 - Add an equal volume (e.g., 25 mL) of the organic phase to each separation funnel, creating an aqueous-to-organic (A/O) phase ratio of 1:1.[\[4\]](#)

- Shake each funnel vigorously for a predetermined time (e.g., 10-30 minutes) using a mechanical shaker to ensure equilibrium is reached.^{[4][5]} Maintain a constant temperature (e.g., 298.15 K) using a thermostatic bath.^{[4][5]}
- Phase Separation:
 - Allow the phases to separate by letting the funnels stand for a sufficient time (e.g., 15-30 minutes).
 - Carefully separate the aqueous phase (raffinate) from the organic phase.
- Analysis:
 - Measure the final equilibrium pH of the raffinate from each funnel.
 - Determine the concentration of the metal ion remaining in the raffinate using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
 - Calculate the percentage of metal extracted (%E) for each sample using the formula: $\%E = ([M]_{\text{initial}} - [M]_{\text{final}}) / [M]_{\text{initial}} \times 100$ where $[M]_{\text{initial}}$ and $[M]_{\text{final}}$ are the initial and final metal concentrations in the aqueous phase, respectively.
- Data Presentation:
 - Plot the %E versus the final equilibrium pH to generate the extraction curve.



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Caption: General workflow for a liquid-liquid metal extraction experiment.

Stripping is the process of recovering the extracted metal from the loaded organic phase, regenerating the extractant for reuse.

- Preparation:
 - Take the metal-loaded organic phase from the extraction step.
 - Prepare a stripping solution, which is typically a strong acid (e.g., 1-4.5 M H₂SO₄ or HCl).
[\[3\]](#)[\[8\]](#)
- Stripping Process:
 - Combine the loaded organic phase with the acidic stripping solution in a separation funnel, often at a specific O/A ratio.
 - Agitate the mixture for a sufficient time to allow the metal to transfer back to the new aqueous phase. The high concentration of H⁺ ions drives the cation exchange equilibrium in reverse.
- Separation and Analysis:
 - Allow the phases to separate.
 - Collect the aqueous phase, which now contains the concentrated, purified metal salt.
 - The regenerated organic phase can be recycled for further extraction cycles.
 - Analyze the metal concentration in the aqueous strip solution and the barren organic phase to determine stripping efficiency.

Key Parameters Influencing Extraction

The success of liquid-liquid extraction is governed by several critical parameters:

- pH of the Aqueous Phase: This is often the most crucial factor. The extraction efficiency of most divalent metals with D2EHPA increases significantly with increasing pH.[\[4\]](#)[\[5\]](#)

- Extractant Concentration: Higher concentrations of DIOP in the organic phase generally lead to higher extraction efficiency, as it shifts the reaction equilibrium towards the formation of the metal-extractant complex.[3]
- Aqueous to Organic (A/O) Phase Ratio: This ratio affects the loading capacity of the organic phase and the overall efficiency of a multi-stage process.[4]
- Temperature: The effect of temperature is variable; extraction can be an exothermic or endothermic process depending on the specific metal-extractant system.[3]
- Choice of Diluent: The organic diluent (e.g., aliphatic or aromatic hydrocarbons) can influence the extraction kinetics and the physical properties of the system, such as phase separation time and viscosity.[3]

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